

# 4-tert-Amylphenol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: **4-tert-Amylphenol**

Cat. No.: **B045051**

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This in-depth guide provides a detailed overview of the physical and chemical properties of **4-tert-Amylphenol**, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including comprehensive data tables, detailed experimental protocols, and visualizations of relevant pathways and workflows.

## Core Physical and Chemical Properties

**4-tert-Amylphenol**, also known as p-tert-pentylphenol, is an organic compound with the chemical formula  $C_{11}H_{16}O$ .<sup>[1][2]</sup> It presents as a white to pale yellow solid, often in the form of briquettes, flakes, or a coarse powder.<sup>[1][3]</sup> This alkylphenol is characterized by a phenol ring substituted with a tert-amyl group at the para position.<sup>[3]</sup>

## Identification and Structure

Identifier	Value
CAS Number	80-46-6 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	164.24 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Synonyms	4-(1,1-Dimethylpropyl)phenol, 4-tert-Pentylphenol, p-tert-Amylphenol <a href="#">[5]</a>
InChI Key	NRZWYNLTFLDQQX-UHFFFAOYSA-N <a href="#">[1]</a>
Canonical SMILES	CCC(C)(C)C1=CC=C(C=C1)O <a href="#">[3]</a>

## Physicochemical Data

A summary of the key physicochemical properties of **4-tert-Amylphenol** is provided in the table below.

Property	Value
Melting Point	88-89 °C <a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	255 °C <a href="#">[1]</a> <a href="#">[4]</a>
Density	0.96 g/cm <sup>3</sup> <a href="#">[1]</a>
Water Solubility	37 mg/L at 20 °C <a href="#">[1]</a>
Solubility in Organic Solvents	Soluble in alcohols, benzene, chloroform, and diethyl ether <a href="#">[4]</a>
pKa	10.24 ± 0.26 (Predicted) <a href="#">[1]</a> <a href="#">[3]</a>
logP (Octanol-Water Partition Coefficient)	3.6 at 22 °C <a href="#">[1]</a> <a href="#">[6]</a>
Vapor Pressure	5 Pa at 20 °C <a href="#">[1]</a>
Flash Point	111 °C <a href="#">[1]</a> <a href="#">[6]</a>
Refractive Index	1.5061 (Estimate) <a href="#">[1]</a>

# Experimental Protocols

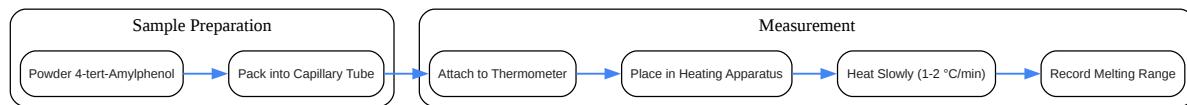
Detailed methodologies for determining the key physical and chemical properties of **4-tert-Amylphenol** are outlined below.

## Melting Point Determination (Capillary Method)

The melting point of **4-tert-Amylphenol** can be determined using a standard capillary tube method with a melting point apparatus, such as a Mel-Temp or Thiele tube.

Procedure:

- A small amount of finely powdered **4-tert-Amylphenol** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]
- The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3]
- The assembly is placed in a heating bath (e.g., mineral oil in a Thiele tube or a metal block in a Mel-Temp apparatus).[7]
- The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7]
- The temperature range is recorded from the point at which the first drop of liquid appears to when the entire solid has melted.[3] For pure **4-tert-Amylphenol**, a sharp melting range of 88-89 °C is expected.[1][4]



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**Figure 1:** Workflow for Melting Point Determination.

## Boiling Point Determination (Thiele Tube Method)

The boiling point can be determined using a small-scale method with a Thiele tube.

Procedure:

- A small amount of **4-tert-Amylphenol** (a few milliliters) is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
- The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.[8]
- As the liquid is heated, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[8]
- The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

## Water Solubility (OECD 105 Flask Method)

The water solubility of **4-tert-Amylphenol** can be determined following the OECD 105 guideline (Flask Method), suitable for substances with solubilities above  $10^{-2}$  g/L.[2][5]

Procedure:

- An excess amount of **4-tert-Amylphenol** is added to a flask containing purified water.
- The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[1]
- The solution is then centrifuged or filtered to remove undissolved solid.[1]
- The concentration of **4-tert-Amylphenol** in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]

## pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined using UV-Vis spectrophotometry.

Procedure:

- A series of buffer solutions with a range of known pH values are prepared.
- A stock solution of **4-tert-Amylphenol** in a suitable solvent (e.g., methanol or ethanol) is prepared.
- A small aliquot of the **4-tert-Amylphenol** stock solution is added to each buffer solution to create a series of solutions with the same total phenol concentration but different pH values.
- The UV-Vis absorbance spectrum of each solution is recorded. The absorbance will vary with pH as the phenol ( $\text{ArOH}$ ) and phenolate ( $\text{ArO}^-$ ) forms have different absorption spectra.[9]
- The pKa is determined by plotting the absorbance at a specific wavelength (where the difference in absorbance between the two forms is maximal) against pH and fitting the data to the Henderson-Hasselbalch equation.[10][11]

## Chemical Properties and Reactivity

As a phenol, **4-tert-Amylphenol** exhibits weak acidity and undergoes electrophilic aromatic substitution reactions. The bulky tert-amyl group directs incoming electrophiles primarily to the ortho position relative to the hydroxyl group.

## Acidity

The hydroxyl group of **4-tert-Amylphenol** is weakly acidic, with a predicted pKa of approximately 10.24.[1][3] It reacts with strong bases to form the corresponding phenoxide salt.

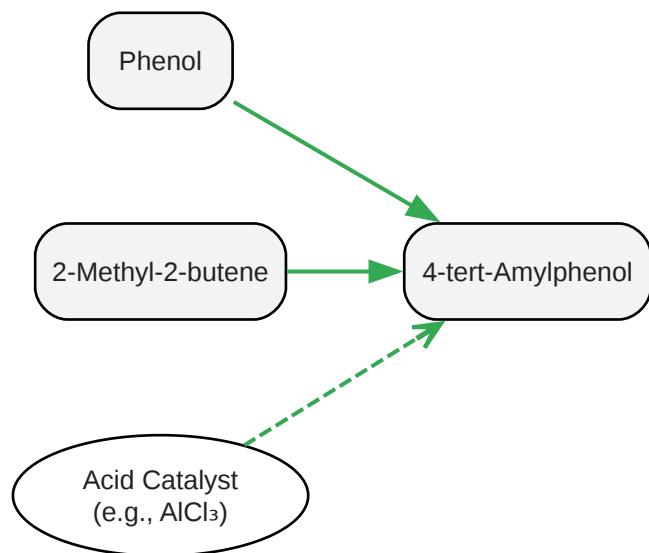
## Electrophilic Aromatic Substitution

The benzene ring of **4-tert-Amylphenol** is activated towards electrophilic substitution by the electron-donating hydroxyl group. Common reactions include:

- Nitration: Reaction with dilute nitric acid can introduce a nitro group onto the aromatic ring, typically at the ortho position.[12]
- Halogenation: Reaction with halogens (e.g., bromine) in a suitable solvent leads to the formation of halogenated derivatives.
- Friedel-Crafts Alkylation and Acylation: Further alkylation or acylation can occur on the aromatic ring, although the existing bulky substituent may cause steric hindrance.

## Synthesis

**4-tert-Amylphenol** is typically synthesized via the Friedel-Crafts alkylation of phenol with an amylene isomer, such as 2-methyl-2-butene, in the presence of an acid catalyst like aluminum chloride or an acidic ion exchange resin.[3][13]



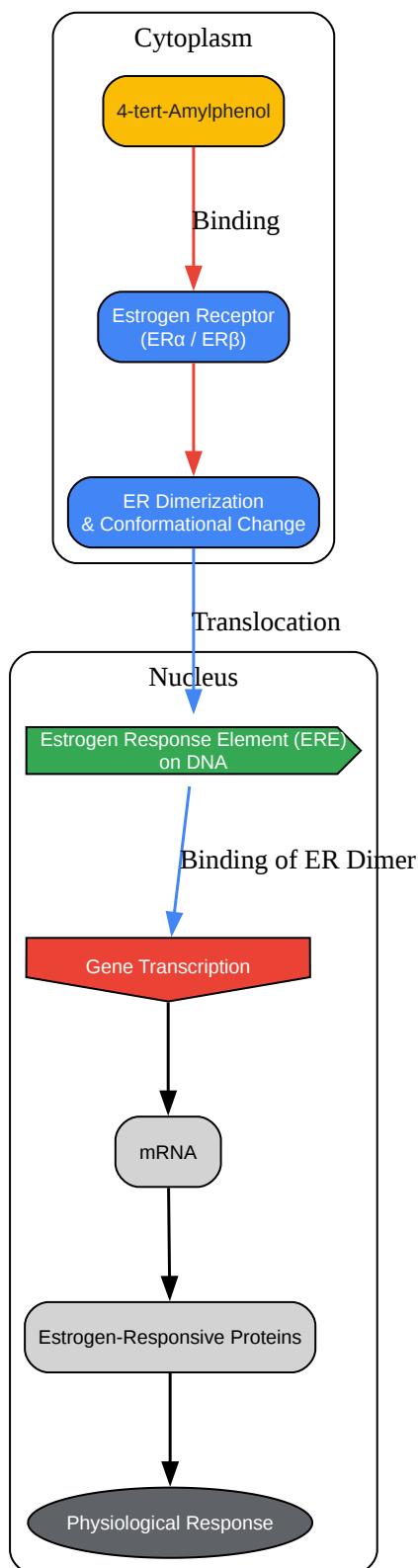
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**Figure 2:** Synthesis of **4-tert-Amylphenol**.

## Biological Activity: Estrogen Receptor Signaling

**4-tert-Amylphenol** is known to be an endocrine-disrupting chemical that can mimic the action of estrogen by binding to estrogen receptors (ER $\alpha$  and ER $\beta$ ).[14] This interaction can trigger a signaling cascade that is normally initiated by the natural hormone, estradiol.

Upon binding to the estrogen receptor in the cytoplasm, **4-tert-Amylphenol** can induce a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, ultimately leading to a physiological response.



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